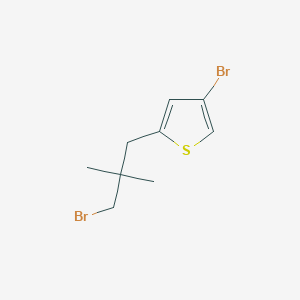
4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and a dimethylpropyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of 2-(3-bromo-2,2-dimethylpropyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents are typically used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted thiophenes, biaryl compounds, sulfoxides, sulfones, and thiol derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene depends on its application:
In Organic Synthesis: It acts as an electrophile in substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
In Biological Systems: The compound’s bromine atoms and thiophene ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
2-Bromothiophene: Lacks the dimethylpropyl group, making it less sterically hindered and more reactive in certain reactions.
4-Bromo-2,3-dimethylthiophene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Contains a fused thiophene ring system, offering unique electronic properties for material science applications.
Uniqueness: 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene’s unique combination of bromine atoms and a dimethylpropyl group provides distinct steric and electronic properties, making it a versatile intermediate in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C9H12Br2S |
|---|---|
Peso molecular |
312.07 g/mol |
Nombre IUPAC |
4-bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12Br2S/c1-9(2,6-10)4-8-3-7(11)5-12-8/h3,5H,4,6H2,1-2H3 |
Clave InChI |
FUNPVXDIDLOLMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC(=CS1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


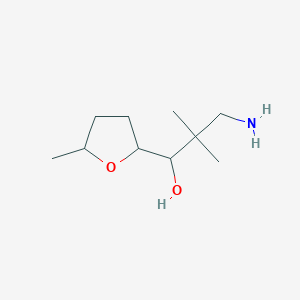
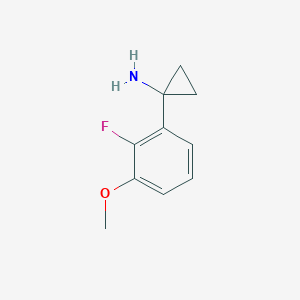
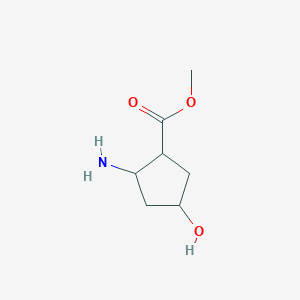
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)

![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)
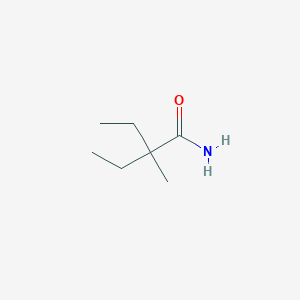

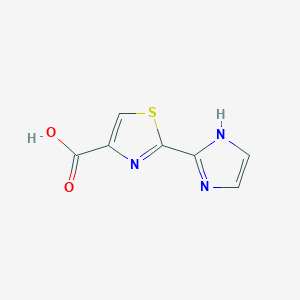
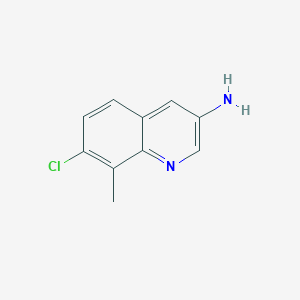

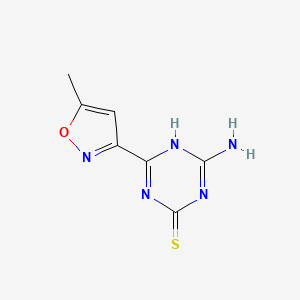
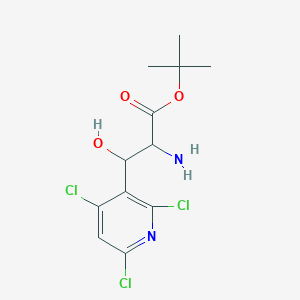
![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
